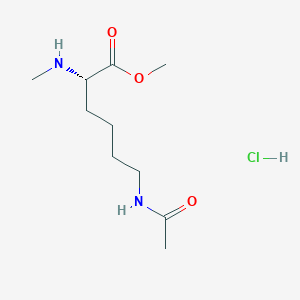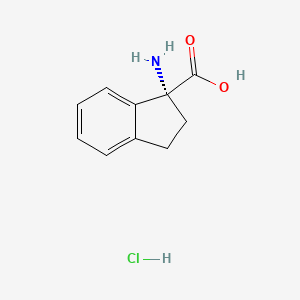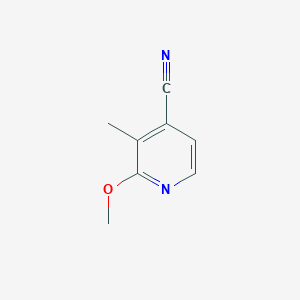![molecular formula C22H19N3O B13136565 [3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)- CAS No. 767342-30-3](/img/structure/B13136565.png)
[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is a complex organic compound that features a methoxy group, a naphthalen-2-ylmethyl group, and a bipyridinyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield . This method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow chemistry can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be demethylated under oxidative conditions.
Reduction: The bipyridinyl structure can be reduced to form different derivatives.
Substitution: The naphthalen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) are used for oxidative demethylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include demethylated derivatives, reduced bipyridinyl compounds, and substituted naphthalen-2-ylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes . This binding can modulate the activity of the metal center, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is unique due to its bipyridinyl structure, which provides distinct coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science.
Eigenschaften
CAS-Nummer |
767342-30-3 |
|---|---|
Molekularformel |
C22H19N3O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-(5-methoxypyridin-3-yl)-N-(naphthalen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-22-10-20(13-24-15-22)19-9-21(14-23-12-19)25-11-16-6-7-17-4-2-3-5-18(17)8-16/h2-10,12-15,25H,11H2,1H3 |
InChI-Schlüssel |
NDQRSYJSJLBCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2=CC(=CN=C2)NCC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)



![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)

